molecular formula C17H16N2O3S B2878670 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-39-7

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2878670
CAS RN: 898435-39-7
M. Wt: 328.39
InChI Key: ZERMBNOBMFUDGN-UHFFFAOYSA-N
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Description

“N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a chemical compound . It is related to compounds that have been studied as EGFR inhibitors for the treatment of cancer .


Synthesis Analysis

The synthesis of similar compounds involves the generation of labile intermediate 3-aminopyrrole derivatives by regioselective decarboxylation of 3-aminopyrrole-2,4-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolo[3,2,1-ij]quinoline core with a 4-oxo group and a benzenesulfonamide moiety .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibit potent anticancer activities. For instance, a study on the synthesis, molecular structure, and anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives highlighted compound 28, which bears the 8-quinolinyl moiety, showing significant anticancer activity against HCT-116, MCF-7, and HeLa human tumor cell lines. This compound induced apoptosis by promoting cell cycle arrest in the G2/M phase and activating caspase activity (Żołnowska et al., 2018). Another study on novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety reported these compounds as potential anticancer and radioprotective agents, with some derivatives showing promising in vitro cytotoxic activity (Ghorab et al., 2007).

Antimicrobial Activity

Compounds featuring the quinoline and sulfonamide moieties have also been synthesized for their antimicrobial properties. A study synthesizing quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives found these compounds to display high activity against Gram-positive bacteria, pointing to their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic protein-tyrosine kinase activity of EGFR. This prevents EGFR from undergoing autophosphorylation, which is a necessary step in the signal transduction cascade that leads to DNA synthesis and cell proliferation.

Biochemical Pathways

The inhibition of EGFR leads to a decrease in the activation of downstream signaling pathways such as the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, angiogenesis, and other processes. Their inhibition can lead to the death of cancer cells, or apoptosis.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This can lead to a decrease in tumor size and potentially to the elimination of the cancer.

Future Directions

The future directions for this compound could involve further studies on its potential as an EGFR inhibitor for the treatment of cancer . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16-7-6-12-10-14(11-13-8-9-19(16)17(12)13)18-23(21,22)15-4-2-1-3-5-15/h1-5,10-11,18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERMBNOBMFUDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

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